molecular formula C14H8N4O2 B11856901 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione

2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione

Cat. No.: B11856901
M. Wt: 264.24 g/mol
InChI Key: RMOKRSHHNVYYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione is unique due to its dual bicyclic structure, which combines the properties of both pyrazolopyridines and isoindoline-1,3-diones. This structural combination enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

2-(1H-pyrazolo[3,4-b]pyridin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H8N4O2/c19-13-8-4-1-2-5-9(8)14(20)18(13)12-10-6-3-7-15-11(10)16-17-12/h1-7H,(H,15,16,17)

InChI Key

RMOKRSHHNVYYLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=C3C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.